

# A Comparative Guide: APX3330 vs. Anti-VEGF Therapies for Diabetic Retinopathy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Diabetic retinopathy (DR) remains a leading cause of vision loss in working-age adults, creating a significant unmet need for diverse and effective treatment options.[1] While intravitreal antivascular endothelial growth factor (anti-VEGF) therapies have become the standard of care for vision-threatening complications of DR, the emergence of novel oral therapies such as APX3330 presents a potential paradigm shift in disease management. This guide provides an objective comparison of APX3330 and established anti-VEGF therapies, supported by available experimental data, to inform ongoing research and development in the field.

## Introduction to a Novel Oral Candidate and the Established Intravitreal Standard

**APX3330** is a first-in-class, oral, small-molecule inhibitor of the reduction-oxidation effector factor-1 (Ref-1).[2][3] The Ref-1 protein is a critical regulator of transcription factors involved in both angiogenesis and inflammation, including vascular endothelial growth factor (VEGF) and NF-κB.[2][3] By targeting a central node in these pathways, **APX3330** aims to offer a dual mechanism of action that can be administered systemically.[3]

Anti-VEGF therapies, such as aflibercept, ranibizumab, and bevacizumab, are monoclonal antibodies or antibody fragments that directly bind to and inhibit the activity of VEGF-A.[1] These therapies are administered via intravitreal injection and have demonstrated significant



efficacy in treating proliferative diabetic retinopathy (PDR) and diabetic macular edema (DME). [1][4]

### **Mechanism of Action: A Tale of Two Pathways**

The fundamental difference between **APX3330** and anti-VEGF therapies lies in their targets and breadth of action. Anti-VEGFs are highly specific, neutralizing a key downstream effector of angiogenesis and vascular permeability. **APX3330**, in contrast, acts further upstream, modulating the activity of a protein that controls multiple signaling cascades implicated in DR.

#### APX3330 and the Ref-1/AP-1 Signaling Pathway

**APX3330** inhibits the redox function of Ref-1 (also known as APE1), which is crucial for the activation of several transcription factors, including AP-1. In the context of diabetic retinopathy, this inhibition leads to a downstream reduction in the expression of pro-inflammatory and proangiogenic factors. Preclinical studies have shown that **APX3330** can reduce the expression of TNF- $\alpha$ , IL-6, and VEGF.[5]



Click to download full resolution via product page



Caption: **APX3330** inhibits the Ref-1 pathway, reducing downstream angiogenesis and inflammation.

#### **Anti-VEGF Therapies and the VEGF Signaling Pathway**

Anti-VEGF therapies directly target VEGF-A, preventing it from binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells. This blockade inhibits downstream signaling pathways, such as the protein kinase C (PKC) pathway, which are responsible for increased vascular permeability and angiogenesis, key pathological features of diabetic retinopathy.



Click to download full resolution via product page

Caption: Anti-VEGF therapies directly neutralize VEGF-A, inhibiting angiogenesis.

#### **Clinical Efficacy: An Indirect Comparison**

Direct head-to-head clinical trials comparing **APX3330** with anti-VEGF therapies are not yet available. Therefore, this comparison is based on data from their respective pivotal trials against placebo or sham controls.

#### APX3330: The ZETA-1 Phase 2 Trial

The ZETA-1 trial was a multicenter, randomized, double-masked, placebo-controlled Phase 2 study evaluating the efficacy and safety of oral **APX3330** (600 mg daily) over 24 weeks in patients with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR).[2][6][7]

Table 1: Key Efficacy Outcomes of the ZETA-1 Trial for APX3330



| Endpoint (at 24 weeks)               | APX3330 (n=51) | Placebo (n=52) | p-value |
|--------------------------------------|----------------|----------------|---------|
| ≥ 2-step improvement in DRSS         | 8%             | 8%             | Not Met |
| ≥ 3-step worsening in binocular DRSS | 0%             | 16%            | 0.04    |
| Loss of ≥ 5 BCVA<br>letters          | 5%             | 19%            | 0.07    |

DRSS: Diabetic Retinopathy Severity Scale; BCVA: Best-Corrected Visual Acuity

While the primary endpoint of a  $\geq$  2-step improvement in DRSS was not met, **APX3330** demonstrated a statistically significant reduction in the proportion of patients with a  $\geq$  3-step worsening of binocular DRSS compared to placebo.[2][3]

### **Anti-VEGF Therapies: Key Phase 3 Trials**

Numerous Phase 3 trials have established the efficacy of anti-VEGF agents in treating diabetic retinopathy and diabetic macular edema. Below is a summary of key outcomes from representative trials.

Table 2: Selected Efficacy Outcomes of Pivotal Anti-VEGF Trials



| Trial (Drug)                                          | Patient Population                           | Key Efficacy Endpoint (vs.<br>Control)                                                                                                       |
|-------------------------------------------------------|----------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Protocol T (Aflibercept,<br>Bevacizumab, Ranibizumab) | DME                                          | Mean change in BCVA at 1 year:Aflibercept: +13.3 lettersRanibizumab: +11.2 lettersBevacizumab: +9.7 letters                                  |
| RISE & RIDE (Ranibizumab)                             | DME                                          | Gained ≥15 letters in BCVA at 24 months:RISE: 44.8% (0.3mg) vs 18.1% (sham)RIDE: 33.6% (0.3mg) vs 12.3% (sham)[8]                            |
| VIVID & VISTA (Aflibercept)                           | DME                                          | Mean change in BCVA at 52 weeks:VIVID: +10.5 letters (2q8) vs +1.2 letters (laser)VISTA: +12.5 letters (2q4) vs +0.2 letters (laser)[9] [10] |
| PANORAMA (Aflibercept)                                | Moderately severe to severe NPDR without DME | ≥ 2-step improvement in DRSS<br>at 52 weeks:Aflibercept (2q16):<br>65.2% vs 14.8% (sham)[11]                                                 |

DME: Diabetic Macular Edema; NPDR: Non-Proliferative Diabetic Retinopathy; BCVA: Best-Corrected Visual Acuity; DRSS: Diabetic Retinopathy Severity Scale

### **Safety and Tolerability**

**APX3330**: In the ZETA-1 trial, **APX3330** was generally well-tolerated.[2] The most common adverse events reported in ≥5% of participants were pruritus and rash.[2] No treatment-related serious adverse events were observed.[2]

Anti-VEGF Therapies: The safety profile of intravitreal anti-VEGF injections is well-established. Ocular adverse events can include conjunctival hemorrhage, eye pain, and vitreous floaters.[9] More serious but rare complications include endophthalmitis and an increase in intraocular



pressure. Systemic safety, particularly regarding thromboembolic events, has been extensively studied with no definitive increased risk established in large clinical trials.[12]

## **Experimental Protocols Generalized Clinical Trial Workflow**

The following diagram illustrates a typical workflow for a randomized, controlled clinical trial in diabetic retinopathy, applicable to both the ZETA-1 and the anti-VEGF pivotal trials.





Click to download full resolution via product page

Caption: A generalized workflow for diabetic retinopathy clinical trials.



#### **Key Experimental Methodologies**

- Patient Population: Trials for both APX3330 and anti-VEGFs enroll adult patients with type 1 or 2 diabetes and specific levels of diabetic retinopathy, as confirmed by a central reading center.[6][11] Key inclusion criteria often include a certain range of Best-Corrected Visual Acuity (BCVA) and Diabetic Retinopathy Severity Scale (DRSS) scores.[6][11]
- Randomization and Masking: To minimize bias, participants are randomly assigned to treatment or control groups in a double-masked fashion, where neither the investigator nor the participant knows the assigned treatment.[6][11]
- Intervention:
  - APX3330: Administered as a fixed-dose oral tablet (e.g., 600 mg daily).[2]
  - Anti-VEGFs: Administered as an intravitreal injection at specified intervals (e.g., monthly or every 4-8 weeks), often with a loading phase of more frequent injections.[13][14]
- Efficacy and Safety Assessments:
  - Primary Efficacy Endpoint: This is the main outcome used to evaluate the effectiveness of the treatment. For APX3330's ZETA-1 trial, it was the percentage of subjects with a ≥ 2step improvement in DRSS.[6] For many anti-VEGF trials, it is the mean change in BCVA from baseline.[14]
  - Secondary Efficacy Endpoints: These include other measures of treatment effect, such as the proportion of patients with a ≥ 3-step worsening in DRSS, changes in central subfield thickness on optical coherence tomography (OCT), and the need for rescue therapy.[6]
  - Safety Assessments: These involve monitoring and recording all adverse events, serious adverse events, and changes in vital signs and laboratory parameters throughout the study.[6]

#### **Conclusion and Future Directions**

**APX3330** represents a novel, oral therapeutic approach for diabetic retinopathy with a distinct mechanism of action from the established anti-VEGF therapies. While the ZETA-1 trial did not



meet its primary endpoint, the significant reduction in disease worsening suggests a potential role for **APX3330**, possibly in earlier stages of the disease or as an adjunctive therapy.

Anti-VEGF therapies remain the cornerstone of treatment for advanced diabetic retinopathy, with a wealth of data supporting their efficacy and a well-characterized safety profile. The key advantages of **APX3330** are its oral route of administration, which would significantly reduce treatment burden, and its broader mechanism of action targeting both inflammation and angiogenesis.

Future research, including a planned Phase 3 trial for **APX330**, will be crucial to further delineate its clinical utility.[7] Head-to-head comparative trials with anti-VEGF agents will be necessary to definitively establish the relative efficacy and safety of this new therapeutic class. For drug development professionals, the exploration of oral agents like **APX3330** signifies a promising avenue for innovation in the management of diabetic retinopathy, potentially offering a non-invasive option for a growing patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and safety of intravitreal anti-VEGF therapy in diabetic retinopathy: what we have learned and what should we learn further? PMC [pmc.ncbi.nlm.nih.gov]
- 2. join.hcplive.com [join.hcplive.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Update on the Management of Diabetic Retinopathy: Anti-VEGF Agents for the Prevention of Complications and Progression of Nonproliferative and Proliferative Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APE1/Ref-1 as a Novel Target for Retinal Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. vistacenter.org [vistacenter.org]







- 8. Ranibizumab for diabetic macular edema: results from 2 phase III randomized trials: RISE and RIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. VISTA/VIVID VBS Academy [vba.vitbucklesociety.org]
- 11. Evaluation of Intravitreal Aflibercept for the Treatment of Severe Nonproliferative Diabetic Retinopathy: Results From the PANORAMA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reviewofophthalmology.com [reviewofophthalmology.com]
- 13. DRCR PROTOCOL T 1-YEAR VBS Academy [vba.vitbucklesociety.org]
- 14. Intravitreal Aflibercept for Diabetic Macular Edema: 100-Week Results From the VISTA and VIVID Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide: APX3330 vs. Anti-VEGF Therapies for Diabetic Retinopathy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574552#apx3330-versus-anti-vegf-therapies-for-diabetic-retinopathy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com